molecular formula C10H7FO3 B13185122 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid

4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid

Cat. No.: B13185122
M. Wt: 194.16 g/mol
InChI Key: BUBCZQPLLDKBHK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FO3 and a molecular weight of 194.16 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxypropynyl group, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.

Scientific Research Applications

4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxypropynyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxypropynyl group.

    4-Fluoro-2-hydroxybenzoic acid: Contains a hydroxy group instead of the hydroxypropynyl group.

    4-Fluoro-3-propylbenzoic acid: Features a propyl group instead of the hydroxypropynyl group.

Uniqueness

4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxypropynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

4-fluoro-2-(3-hydroxyprop-1-ynyl)benzoic acid

InChI

InChI=1S/C10H7FO3/c11-8-3-4-9(10(13)14)7(6-8)2-1-5-12/h3-4,6,12H,5H2,(H,13,14)

InChI Key

BUBCZQPLLDKBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#CCO)C(=O)O

Origin of Product

United States

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